2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide
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Description
The compound contains a 3,6-dihydro-2H-pyran moiety, which refers to a class of organic compounds that are heterocyclic with a formula of C5H8O . Dihydropyran is used in organic chemistry as a protecting group for various reactive functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, dihydropyran compounds are generally synthesized through reactions involving alcohols . For instance, 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester is used to prepare 1,2-dihydro-2-oxopyridine based endocannabinoid system (ECS) modulators .Chemical Reactions Analysis
The chemical reactions of this compound would likely involve the 3,6-dihydro-2H-pyran ring and the acetamide group. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (DCDBTSD) has been used as a catalyst for the synthesis of 4H-pyran derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, 3,4-Dihydro-2H-pyran is a colorless liquid with a melting point of -70°C and a boiling point of 86-87°C .Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c1-11(2,8-13-10(14)7-12)9-3-5-15-6-4-9/h3H,4-8H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUWPXPZBLRHCJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)CCl)C1=CCOCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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